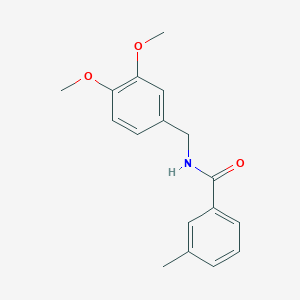![molecular formula C17H11NO B5747396 7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)
7-methyl-11H-indeno[1,2-b]quinolin-11-one
Overview
Description
7-methyl-11H-indeno[1,2-b]quinolin-11-one is a useful research compound. Its molecular formula is C17H11NO and its molecular weight is 245.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.084063974 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties
"7-methyl-11H-indeno[1,2-b]quinolin-11-one" and its derivatives have been extensively studied for their pharmacological properties. Research conducted in 1982 investigated the properties of new 11H-indeno[1,2-b]quinolin-11-one derivatives in mice and rats, revealing significant analgesic and anti-inflammatory actions. Some compounds in this study were found to be more effective than indomethacin and phenylbutazone, two standard drugs used for comparison (Chojnacka-wójcik & Naparzewska, 1982).
Antiproliferative Activities
A study in 2014 focused on the synthesis of indeno[1,2-c]quinolin-11-one derivatives for antiproliferative evaluation. One particular compound exhibited strong activities against various cancer cell lines, including Hela and SKHep cells. It also demonstrated potent DNA intercalating properties, inducing DNA damage and affecting the expression of various cellular proteins involved in cancer cell survival (Tseng et al., 2014).
Synthetic Routes and Derivatives
Research into the synthetic routes for creating derivatives of 11H-indeno[1,2-b]quinoxaline has been conducted. One study in 2005 explored a synthetic route to create 11-(1H-pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline derivatives using microwave irradiation. This method yields compounds in good quantities and opens up avenues for further pharmaceutical applications (Azizian et al., 2005).
Anti-inflammatory Activity
Another study from 1983 synthesized and evaluated the properties of 10-methyl-amino- 11H-indeno[1,2-b]quinolin-11-one (MB 432) derivatives. These compounds were tested for anti-inflammatory and analgesic properties, showing potential for treating inflammatory conditions (Bala et al., 1983).
Inhibition of Osteoclastogenesis
A 2011 study synthesized certain indeno[1,2-c]quinolines and evaluated them for their antiosteoclastogenic activities. Some compounds effectively inhibited osteoclast formation, indicating potential applications in treating diseases related to bone resorption (Tseng et al., 2011).
Properties
IUPAC Name |
7-methylindeno[1,2-b]quinolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c1-10-6-7-11-9-14-16(18-15(11)8-10)12-4-2-3-5-13(12)17(14)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKOHUEPNXICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5747314.png)


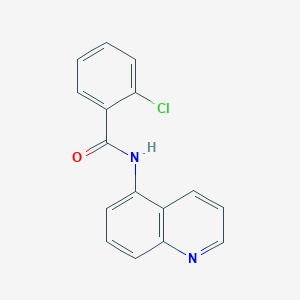
![4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5747351.png)
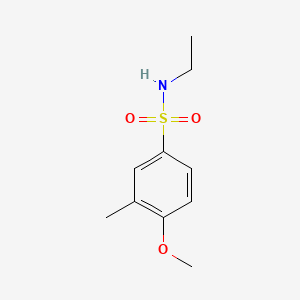
![4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
![N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5747368.png)
![4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5747374.png)
![methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5747376.png)
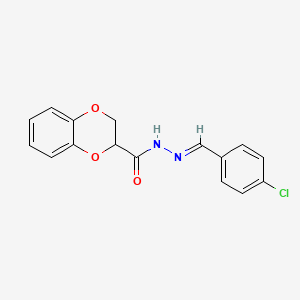
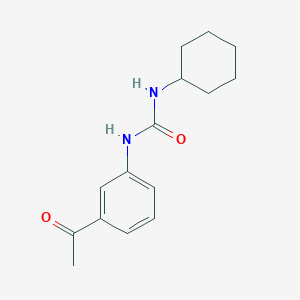
![3-[(diethylamino)methyl]-4-methoxy-N-{4-[2-(4-methyl-3-nitrobenzoyl)carbonohydrazonoyl]phenyl}benzamide](/img/structure/B5747415.png)
